Cas no 26526-57-8 (5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine)
5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Thiadiazol-2-amine,5-tricyclo[3.3.1.13,7]dec-1-yl-
- 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
- 5-adamantanyl-1,3,4-thiadiazole-2-ylamine
- 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine, 5-tricyclo[3.3.1.13,7]dec-1-yl-
- SCHEMBL3903394
- AKOS000271123
- DTXSID50351610
- 5-adamantyl-2-amino-1,3,4-thiadiazole
- HMS1612B21
- AB00093320-01
- Cambridge id 5681869
- AK-245/10488011
- FBIPRWDBYYCKHA-UHFFFAOYSA-N
- BBA52657
- CS-0219064
- SR-01000418368-1
- 5-(1-adamantyl)-1, 3, 4-thiadiazol-2-amine
- 26526-57-8
- EN300-02972
- 5-(1-adamantyl)-1,3,4-thiadiazol-2-amine
- Z56813575
- 5-(Tricyclo[3.3.1.1>3,7>]dec-1-yl)-1,3,4-thiadiazol-2-amine
- 2-(1-adamantyl)-5-amino-1,3,4-thiadiazole
- Oprea1_576049
- Oprea1_863610
- SR-01000418368
- MFCD01826851
- BB 0219928
-
- MDL: MFCD01826851
- Inchi: 1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15)
- InChI Key: FBIPRWDBYYCKHA-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 235.11400
- Monoisotopic Mass: 235.114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 80Ų
Experimental Properties
- Density: 1.332
- Boiling Point: 400.7°Cat760mmHg
- Flash Point: 196.1°C
- Refractive Index: 1.662
- PSA: 80.04000
- LogP: 3.16930
5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 041888-250mg |
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine |
26526-57-8 | 250mg |
£200.00 | 2022-03-01 | ||
| Fluorochem | 041888-1g |
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine |
26526-57-8 | 1g |
£476.00 | 2022-03-01 | ||
| TRC | A207720-25mg |
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine |
26526-57-8 | 25mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A207720-50mg |
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine |
26526-57-8 | 50mg |
$ 133.00 | 2023-04-19 | ||
| TRC | A207720-100mg |
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine |
26526-57-8 | 100mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A207720-250mg |
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine |
26526-57-8 | 250mg |
$ 333.00 | 2023-04-19 | ||
| abcr | AB371572-1 g |
5-(Tricyclo[3.3.1.1>3,7>]dec-1-yl)-1,3,4-thiadiazol-2-amine; . |
26526-57-8 | 1 g |
€517.00 | 2023-07-19 | ||
| Chemenu | CM450041-1g |
1,3,4-Thiadiazol-2-amine, 5-tricyclo[3.3.1.13,7]dec-1-yl- |
26526-57-8 | 95%+ | 1g |
$410 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7401-1G |
5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine |
26526-57-8 | 95% | 1g |
¥ 2,184.00 | 2023-04-06 | |
| abcr | AB371572-250mg |
5-(Tricyclo[3.3.1.1>3,7>]dec-1-yl)-1,3,4-thiadiazol-2-amine; . |
26526-57-8 | 250mg |
€235.00 | 2025-02-14 |
5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine Suppliers
5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine
Professional Introduction to Compound with CAS No. 26526-57-8 and Product Name: 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine
The compound with the CAS number 26526-57-8 and the product name 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse pharmacological properties. The structural framework of this molecule combines the rigid adamantan-1-yl group with a 1,3,4-thiadiazole core, which is known for its biological activity and potential therapeutic applications.
The adamantan-1-yl moiety is a highly stable, non-aromatic hydrocarbon structure that enhances the metabolic stability and lipophilicity of the compound. This feature makes it particularly valuable in drug design, as it can improve the bioavailability and pharmacokinetic profiles of pharmaceutical agents. On the other hand, the 1,3,4-thiadiazole ring is a well-documented pharmacophore that exhibits a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of these two distinct structural elements in 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine suggests that it may possess unique pharmacological characteristics that could be exploited for therapeutic purposes.
Recent research in medicinal chemistry has highlighted the importance of incorporating rigid aromatic or heterocyclic systems into drug candidates to enhance their binding affinity and selectivity. The adamantan-1-yl group provides such rigidity and stability, while the 1,3,4-thiadiazole core contributes to the compound's biological activity. This combination has been explored in various drug discovery programs aimed at developing novel therapeutic agents with improved efficacy and reduced side effects.
One of the most promising applications of 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine is in the development of anticancer drugs. Studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines by targeting key molecular pathways involved in cell proliferation and survival. The adamantan-1-yl group may further enhance the compound's ability to interact with biological targets by improving its solubility and membrane permeability. This makes it an attractive candidate for further investigation in oncology research.
In addition to its potential anticancer applications, 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine has shown promise in other therapeutic areas. For instance, it has been investigated for its antimicrobial properties against resistant bacterial strains. The structural features of this compound may enable it to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Such activities are critical in addressing the growing problem of antibiotic resistance.
The synthesis of 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule. These methods not only improve efficiency but also allow for greater control over stereochemistry, which is crucial for biological activity.
Computational studies have also played a significant role in understanding the pharmacological properties of 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-am ine. Molecular modeling techniques have been used to predict how this compound interacts with biological targets such as enzymes and receptors. These simulations provide valuable insights into its mechanism of action and help guide further optimization efforts.
The potential therapeutic applications of this compound are further supported by preclinical studies conducted in cell culture and animal models. These studies have demonstrated that 5-(adamantan -1 -yl)-1 ,3 ,4 -thi adiazo l -2 -ami ne can modulate various biological pathways associated with diseases such as cancer and infections. The results from these studies are encouraging and warrant further investigation into its clinical potential.
In conclusion, 5 -( adam antan - 1 - yl ) - 1 ,3 ,4 - thi adiazo l - 2 - am ine ( CAS No . 26526 -57 -8 ) represents a promising candidate for drug development due to its unique structural features and diverse pharmacological activities . The combination o f th e rigid adam antan - 1 - yl gro up wi th th e biologically active 1 ,3 ,4 - thi adiazo le core endows thi s compoun d wi th potent ial therapeutic benefits i n areas su ch as oncology an d antimicrobials . Further research i n synthesis , molecular modeling , an d preclinical studie s is warranted to fully explo it its pharmacological potential .
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